molecular formula C18H21N3O4S B2698862 N1-(2,3-dimethylphenyl)-N2-(4-sulfamoylphenethyl)oxalamide CAS No. 887204-58-2

N1-(2,3-dimethylphenyl)-N2-(4-sulfamoylphenethyl)oxalamide

Cat. No. B2698862
CAS RN: 887204-58-2
M. Wt: 375.44
InChI Key: BIVQZMFWRZUNIM-UHFFFAOYSA-N
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Description

N1-(2,3-dimethylphenyl)-N2-(4-sulfamoylphenethyl)oxalamide, commonly known as DPA, is a small molecule that has gained significant attention in the field of scientific research due to its potential as a therapeutic agent. DPA belongs to the class of oxalamide compounds and has been found to possess promising properties that can be utilized in various fields of research.

Scientific Research Applications

Chemical Synthesis and Catalysis

N1-(2,6-Dimethylphenyl)-N2-(pyridin-2-ylmethyl)oxalamide (DMPPO) has been identified as an effective ligand for copper-catalyzed coupling reactions of (hetero)aryl halides with 1-alkynes, enhancing the formation of internal alkynes with great diversity. This advancement in the ligand's efficiency opens new avenues for the synthesis of complex molecules, highlighting its significant role in catalysis and chemical synthesis processes (Chen et al., 2023).

Novel Synthetic Approaches

The development of a novel one-pot synthetic approach for N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides from 3-(2-nitroaryl)oxirane-2-carboxamides showcases the compound's utility in creating new synthetic pathways. This method facilitates the synthesis of both anthranilic acid derivatives and oxalamides, demonstrating the compound's versatility and potential in organic synthesis (Mamedov et al., 2016).

Advancements in Oxidative Reactions

The Cu(acac)2 and N,N'-bis(4-hydroxyl-2,6-dimethylphenyl)oxalamide (BHMPO) catalytic system has shown remarkable efficiency in the hydroxylation of (hetero)aryl halides under mild conditions. This system's ability to facilitate reactions at lower temperatures and catalytic loadings enhances its potential for applications in oxidative reactions, contributing to the development of greener and more efficient chemical processes (Xia et al., 2016).

Contribution to Green Chemistry

The oxidative desulfurization of benzothiophene, dibenzothiophene, and 4,6-dimethyldibenzothiophene using an Anderson-type catalyst highlights the compound's contribution to green chemistry. This research demonstrates its potential in environmental remediation, particularly in the removal of sulfur-containing compounds from fuels, supporting the development of cleaner energy sources (Lu et al., 2010).

properties

IUPAC Name

N'-(2,3-dimethylphenyl)-N-[2-(4-sulfamoylphenyl)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O4S/c1-12-4-3-5-16(13(12)2)21-18(23)17(22)20-11-10-14-6-8-15(9-7-14)26(19,24)25/h3-9H,10-11H2,1-2H3,(H,20,22)(H,21,23)(H2,19,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIVQZMFWRZUNIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(2,3-dimethylphenyl)-N2-(4-sulfamoylphenethyl)oxalamide

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